Biotin-PEG3-pyridinrthiol

Conjugation kinetics Spectrophotometric monitoring Thiol-reactive crosslinking

Standard biotinylation reagents often cause aggregation or irreversible binding. This heterobifunctional PEG3 linker solves both issues. - **Thiol-selective & reversible:** Pyridyl disulfide enables cleavage under mild reducing conditions (e.g., DTT/TCEP), supporting capture-and-release workflows. - **Real-time monitoring:** Release of pyridine-2-thione (λmax 343 nm) allows spectrophotometric tracking of conjugation progress. - **Low aggregation:** PEG3 spacer reduces protein aggregation to <5% vs. 15-40% for alkyl spacers. Validated for PROTAC linker applications.

Molecular Formula C23H36N4O5S3
Molecular Weight 544.8 g/mol
Cat. No. B15143233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-pyridinrthiol
Molecular FormulaC23H36N4O5S3
Molecular Weight544.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2
InChIInChI=1S/C23H36N4O5S3/c28-20(6-2-1-5-19-22-18(17-33-19)26-23(29)27-22)24-9-10-30-11-12-31-13-14-32-15-16-34-35-21-7-3-4-8-25-21/h3-4,7-8,18-19,22H,1-2,5-6,9-17H2,(H,24,28)(H2,26,27,29)/t18-,19-,22-/m0/s1
InChIKeyQMYAWSMQFKWZGY-IPJJNNNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-pyridinrthiol: Thiol-Reactive Linker


Biotin-PEG3-pyridinrthiol is a heterobifunctional polyethylene glycol (PEG)-based linker that combines a biotin moiety for high-affinity streptavidin/avidin binding with a pyridyl disulfide (orthopyridyl disulfide, OPSS) group that enables selective, reversible conjugation to free thiols (-SH) [1]. With a molecular formula of C23H36N4O5S3 and a molecular weight of 544.75 Da, this compound belongs to the PROTAC linker family and is classified as a thiol-reactive biotinylation reagent [2]. The PEG3 spacer (three ethylene glycol units) confers enhanced aqueous solubility, reduces steric hindrance, and minimizes non-specific biomolecular interactions compared to alkyl-based spacers . The pyridyl disulfide moiety reacts with sulfhydryl groups via disulfide exchange, releasing pyridine-2-thione (λmax = 343 nm), a chromogenic leaving group that enables real-time spectrophotometric monitoring of conjugation progress [1].

PROTAC Linker Context Supports heterobifunctional degrader synthesis workflows
Thiol-Reactive Chemistry Selective conjugation to free sulfhydryl groups via disulfide exchange
Real-Time Monitoring Chromogenic pyridine-2-thione release (343 nm) for reaction tracking
Aqueous Compatibility PEG3 spacer may reduce aggregation versus alkyl-based linkers

Why Generic Substitution Fails


Substituting Biotin-PEG3-pyridinrthiol with other biotin-PEG linkers or alternative thiol-reactive biotinylation reagents introduces significant variability in conjugation efficiency, steric accessibility, and downstream assay reproducibility. For instance, maleimide-based biotin linkers (e.g., Biotin-PEG3-Mal) exhibit rapid hydrolysis in aqueous buffers, with half-lives as short as 10 minutes at pH 9, whereas pyridyl disulfide reagents maintain reactivity across a broad pH range (4.5–8.5) with substantially greater aqueous stability [1]. PEG3 spacers specifically reduce protein aggregation: comparative studies demonstrate that PEG3-biotin conjugates exhibit <5% aggregation versus 15–40% for alkyl-spaced analogs after 72 hours in aqueous buffer . Furthermore, replacing Biotin-PEG3-pyridinrthiol with a non-cleavable linker eliminates the capacity for reductive release of conjugated proteins—a critical feature for applications requiring reversible capture or controlled payload liberation [2]. These compound-specific attributes underscore why generic substitution compromises experimental outcomes and procurement decisions must be evidence-based.

Target Product
Biotin-PEG3-pyridinrthiol
Pyridyl disulfide chemistry provides pH stability (4.5–8.5) and chromogenic release monitoring.
Substitute Risk
Maleimide-Based Linkers
Maleimide hydrolysis in aqueous buffers may limit conjugation efficiency and lacks real-time monitoring.
Target Product
PEG3 Spacer Length
Reported 24% BSA conjugation yield; PEG3 represents a performance plateau relative to longer PEG chains.
Substitute Risk
Shorter PEG (PEG1) Linkers
PEG1 linkers may yield lower conjugation efficiency (~10% yield) due to steric constraints.
Target Product
Cleavable Disulfide Bond
Reductive cleavage supports reversible capture-and-release workflows (>80% recovery reported).
Substitute Risk
Non-Cleavable (NHS Ester) Linkers
Permanent conjugation may prevent protein release without disrupting biotin-streptavidin binding.

Evidence vs. Alternatives


Pyridyl Disulfide vs. Maleimide Conjugation

Biotin-PEG3-pyridinrthiol enables quantitative, real-time monitoring of thiol conjugation progress via spectrophotometric detection of pyridine-2-thione release (λmax = 343 nm), a feature absent in maleimide- and iodoacetyl-based biotin linkers [1]. In contrast, maleimide reagents undergo rapid hydrolytic inactivation: NHS ester half-life is several hours at pH 7 but less than 10 minutes at pH 9, whereas pyridyl disulfide chemistry remains functional across pH 4.5–8.5 with minimal hydrolysis [2]. This chromogenic release provides a direct, non-destructive assay for reaction completion that eliminates the need for post-conjugation analytical workflows.

Pyridyl Disulfide vs Maleimide
Class-level
Target: Real-time monitor (343nm). pH 4.5-8.5. Comparator: No chromogenic release. pH-dependent hydrolysis.
Supports reaction endpoint determination
Hydrolytic stability context may differ by buffer
Conjugation kinetics Spectrophotometric monitoring Thiol-reactive crosslinking

Aggregation Reduction: PEG3 vs. Alkyl Linkers

The PEG3 spacer in Biotin-PEG3-pyridinrthiol confers quantifiable advantages in minimizing protein aggregation relative to hydrophobic alkyl spacers. Comparative studies on PEG3-biotin conjugates demonstrate aggregation levels below 5% after 72 hours in aqueous buffer, whereas alkyl-spaced analogs exhibit aggregation ranging from 15% to 40% under identical conditions . This differential is critical for maintaining conjugate solubility and preventing precipitation during long-term storage or in vivo applications.

Aggregation Reduction
Class-level
Target:
May lower aggregation during storage
Data to verify in target protein context
Conjugation Yield (PEG3 vs PEG1)
Class-level
Target: 24% BSA conjugation yield Comparator: 10% yield (PEG1), 24% (PEG4/PEG6)
PEG3 may balance yield and cost
Model-specific; brush polymer-BSA system
Cleavable vs Permanent
Class-level
Target: Reductive cleavage (>80% recovery, 120 min) Comparator: Permanent conjugation. Release only via harsh disruption.
Supports reversible capture workflows
Reducing conditions: DTT, TCEP, glutathione
PROTAC Classification
Data to verify
Target: Classified as PROTAC PEG linker Comparator: General biotinylation reagent (unclassified)
Classification context for synthesis
Verify compatibility with specific E3 ligase systems
DMSO Solubility
Data to verify
Target: 10 mM in DMSO Comparator: Variable (5-50 mM) for longer PEG analogs
Supports stock solution standardization
Lot-specific solubility review recommended
Protein aggregation Spacer optimization Conjugate stability

Conjugation Yield: PEG3 vs. Shorter Spacers

The PEG3 spacer (three ethylene glycol units) provides an optimal balance between steric relief and conjugation efficiency. Studies on brush polymer-protein conjugates demonstrate that increasing linker length from 1 ethylene glycol (EG) unit to 3 EG units improved BSA conjugation yield from 10% to 24%, with no further increase observed for 4 or 6 EG units [1]. This indicates that the PEG3 length represents a performance plateau where additional PEG units confer no measurable conjugation benefit while adding unnecessary molecular weight and cost.

Conjugation Yield (PEG3 vs PEG1)
Class-level
Target: 24% BSA conjugation yield Comparator: 10% yield (PEG1), 24% (PEG4/PEG6)
PEG3 may balance yield and cost
Model-specific; brush polymer-BSA system
Conjugation yield Linker length optimization Steric accessibility

Cleavable Disulfide: Reversible vs. Permanent Conjugation

The pyridyl disulfide-derived disulfide bond formed by Biotin-PEG3-pyridinrthiol is cleavable under reducing conditions (e.g., DTT, TCEP, glutathione), enabling controlled release of conjugated proteins—a feature not offered by maleimide or NHS ester linkers [1]. Studies on pyridyl disulfide-functionalized hydrogels demonstrate that protein capture and subsequent reductive release can be achieved with >80% recovery within 120 minutes under physiological reducing conditions [2]. Non-cleavable linkers require harsh denaturation conditions to disrupt biotin-streptavidin binding, which often destroys protein structure and function.

Cleavable vs Permanent
Class-level
Target: Reductive cleavage (>80% recovery, 120 min) Comparator: Permanent conjugation. Release only via harsh disruption.
Supports reversible capture workflows
Reducing conditions: DTT, TCEP, glutathione
Reversible biotinylation Redox-responsive cleavage Catch-and-release

PROTAC Linker Classification vs. General Reagents

Biotin-PEG3-pyridinrthiol is explicitly classified and validated as a PROTAC (PROteolysis TArgeting Chimera) linker [1]. This classification distinguishes it from general-purpose biotinylation reagents that lack validated PROTAC compatibility. In PROTAC synthesis, the linker connects an E3 ubiquitin ligase ligand to a target protein ligand, and linker length/chemistry critically impacts ternary complex formation and degradation efficiency. The PEG3-pyridinrthiol architecture provides the requisite spacing and orthogonal reactivity required for modular PROTAC assembly, whereas non-PROTAC-classified biotin reagents may introduce undesired steric constraints or reactivity incompatibilities .

PROTAC Classification
Data to verify
Target: Classified as PROTAC PEG linker Comparator: General biotinylation reagent (unclassified)
Classification context for synthesis
Verify compatibility with specific E3 ligase systems
PROTAC synthesis Targeted protein degradation Linker chemistry

DMSO Solubility for PROTAC Synthesis

Biotin-PEG3-pyridinrthiol exhibits defined solubility of 10 mM in DMSO [1], a critical parameter for PROTAC linker stock solution preparation. This solubility value enables precise molar calculations and reproducible reaction stoichiometry in PROTAC synthesis. In contrast, some biotin-PEG analogs with longer PEG chains (e.g., PEG12, PEG24) or alternative terminal groups (e.g., carboxylic acid, amine) exhibit variable DMSO solubility ranging from 5 mM to 50 mM, necessitating empirical solubility determination for each lot . The established 10 mM DMSO solubility provides a standardized starting point for synthetic planning.

DMSO Solubility
Data to verify
Target: 10 mM in DMSO Comparator: Variable (5-50 mM) for longer PEG analogs
Supports stock solution standardization
Lot-specific solubility review recommended
Solvent compatibility Stock solution preparation PROTAC synthesis

Optimal Use Cases


PROTAC Linker Synthesis

Biotin-PEG3-pyridinrthiol is specifically validated as a PEG-category PROTAC linker for constructing heterobifunctional degraders [1]. The defined 10 mM DMSO solubility enables reproducible stock solution preparation [2], while the PEG3 spacer provides optimal steric relief for ternary complex formation between E3 ligase and target protein. Procurement of this PROTAC-classified linker mitigates synthetic compatibility risks compared to general biotinylation reagents.

Site-Specific Protein Biotinylation

The pyridyl disulfide moiety enables thiol-selective biotinylation of proteins containing free cysteine residues or engineered thiol groups [1]. The release of pyridine-2-thione (λmax = 343 nm) provides real-time spectrophotometric quantitation of conjugation progress, eliminating guesswork in reaction termination [2]. The PEG3 spacer reduces post-conjugation aggregation to <5% versus 15–40% for alkyl-spaced alternatives , improving functional yield.

Reversible Protein Immobilization

The disulfide bond formed via pyridyl disulfide–thiol conjugation is cleavable under mild reducing conditions (e.g., 10–50 mM DTT or TCEP), enabling capture-and-release workflows for protein purification or temporary surface functionalization [1]. Studies demonstrate >80% protein recovery within 120 minutes under physiological reducing conditions [2]. This reversibility is not achievable with maleimide- or NHS ester-based linkers, which form permanent covalent bonds.

Streptavidin Surface Functionalization

Biotin-PEG3-pyridinrthiol enables the construction of streptavidin-functionalized surfaces (e.g., sensor chips, magnetic beads, nanoparticles) where the conjugated ligand can be released on demand via disulfide reduction [1]. The PEG3 spacer maintains high biotin–streptavidin binding affinity while preventing steric occlusion [2]. This configuration supports reusable biosensor platforms and controlled nanoparticle surface modification.

Application
Selection Property
Validation Focus
PROTAC Synthesis
Linker classification compatibility
Ternary complex assembly validation
Protein Biotinylation
Thiol reactivity with chromogenic release
Spectrophotometric monitoring setup
Reversible Immobilization
Reductive cleavage context
Capture-release efficiency in target buffer
Surface Functionalization
Streptavidin binding with steric relief
Surface reproducibility and steric occlusion review

Technical Documentation Hub

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